molecular formula C11H21ClN2O2 B1582560 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl- CAS No. 36775-23-2

1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-

Cat. No. B1582560
CAS RN: 36775-23-2
M. Wt: 248.75 g/mol
InChI Key: ICXMAAHRVIPICX-UHFFFAOYSA-N
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Description

“1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-” is a chemical compound . It is related to TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), a stable nitroxyl radical commonly used as an oxidizing agent in organic synthesis .


Synthesis Analysis

The synthesis of related compounds involves trapping short-lived radicals, based on a homolytic substitution reaction . The radical traps in this method are terminal alkenes possessing a nitroxide leaving group (e.g., allyl-TEMPO derivatives) .

Scientific Research Applications

Bioimaging

This compound can be used in the field of bioimaging. For instance, gold nanoparticles functionalized with similar piperidine derivatives have been utilized for the detection of pathogenic DNA . The compound’s ability to bind to specific biomolecules can be exploited to create contrast agents that help in the visualization of cellular structures and processes.

Biosensing

In biosensing applications, the compound’s derivatives can be used to modify surfaces of biosensors. The functionalized gold nanoparticles, for example, can enhance the sensitivity and specificity of biosensors used for detecting biomarkers or pathogens . This is particularly useful in the rapid diagnosis of diseases.

Safety and Hazards

The safety data sheet for a related compound, TEMPO, indicates that it causes severe skin burns and eye damage, and is harmful to aquatic life with long-lasting effects .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-' involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with chloroacetyl chloride followed by reaction with 4-aminobutyric acid. The resulting product is then purified to obtain the final compound.", "Starting Materials": [ "2,2,6,6-tetramethylpiperidine-1-oxyl", "Chloroacetyl chloride", "4-aminobutyric acid" ], "Reaction": [ "Step 1: Reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to form 1-Piperidinyloxy-2,2,6,6-tetramethyl-4-chloroacetylamine.", "Step 2: Reaction of the product from step 1 with 4-aminobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-.", "Step 3: Purification of the final product by methods such as recrystallization or column chromatography to obtain the pure compound." ] }

CAS RN

36775-23-2

Product Name

1-Piperidinyloxy, 4-((chloroacetyl)amino)-2,2,6,6-tetramethyl-

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

2-chloro-N-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide

InChI

InChI=1S/C11H21ClN2O2/c1-10(2)5-8(13-9(15)7-12)6-11(3,4)14(10)16/h8,16H,5-7H2,1-4H3,(H,13,15)

InChI Key

ICXMAAHRVIPICX-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C

Canonical SMILES

CC1(CC(CC(N1O)(C)C)NC(=O)CCl)C

Other CAS RN

36775-23-2

Origin of Product

United States

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